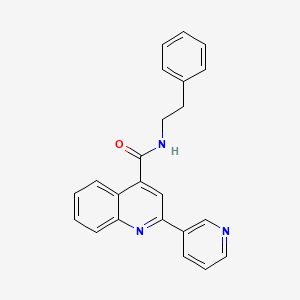

N-(2-phenylethyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Description

N-(2-Phenylethyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a pyridin-3-yl substituent at the 2-position of the quinoline core and a 2-phenylethyl group attached via the carboxamide nitrogen. This compound’s structure combines aromatic and heterocyclic moieties, which may enhance binding to biological targets such as enzymes or receptors.

Properties

Molecular Formula |

C23H19N3O |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

N-(2-phenylethyl)-2-pyridin-3-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C23H19N3O/c27-23(25-14-12-17-7-2-1-3-8-17)20-15-22(18-9-6-13-24-16-18)26-21-11-5-4-10-19(20)21/h1-11,13,15-16H,12,14H2,(H,25,27) |

InChI Key |

GMEQYLXEVGMZFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Catalytic Synthesis Using Magnetic Nanoparticles

A novel approach employs FeO@SiO@(CH)–urea–thiazole sulfonic acid chloride as a recyclable catalyst. The reaction proceeds under solvent-free conditions at 80°C, yielding 2-aryl-quinoline-4-carboxylic acids with high efficiency.

Mechanistic Pathway :

-

Imine Formation : The aryl amine (e.g., 1-naphthylamine) reacts with 4-pyridinylbenzaldehyde to form an imine intermediate.

-

Enol Attack : Pyruvic acid’s enol tautomer attacks the imine, generating a β-enamino ester.

-

Cyclization and Dehydration : Acid-catalyzed cyclization forms the quinoline core, followed by dehydration to aromatize the structure.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst Loading | 10 mg | 92 |

| Temperature | 80°C | 94 |

| Solvent | Solvent-free | 95 |

This method achieves yields >90% and allows catalyst reuse for 5 cycles without significant activity loss.

Functionalization at the 4-Position: Carboxamide Formation

The 4-carboxylic acid intermediate is converted to the target carboxamide via coupling with 2-phenylethylamine.

Activation and Coupling Strategies

Dicyclohexylcarbodiimide (DCC)/4-Dimethylaminopyridine (DMAP) System :

-

The carboxylic acid is activated to an acyl chloride using thionyl chloride (SOCl).

-

Subsequent reaction with 2-phenylethylamine in dichloromethane (DCM) forms the amide bond.

Alternative Coupling Agents :

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) : Enhances coupling efficiency in polar aprotic solvents like DMF.

-

EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) : Used with hydroxybenzotriazole (HOBt) to minimize racemization.

Yield Comparison :

| Coupling Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| DCC/DMAP | DCM | Room temp | 75 |

| HATU | DMF | 0°C → rt | 88 |

| EDCl/HOBt | THF | 40°C | 82 |

Regioselective Introduction of the Pyridin-3-yl Group

Positioning the pyridin-3-yl moiety at the quinoline’s 2-position requires careful control.

Friedländer Synthesis Modifications

Classic Friedländer conditions (acid-catalyzed cyclization of 2-aminobenzaldehyde and ketones) are adapted using 3-pyridinylacetone as the ketone component.

Reaction Conditions :

Palladium-Catalyzed Cross-Coupling

For late-stage functionalization, Suzuki-Miyaura coupling introduces the pyridinyl group post-quinoline formation.

Protocol :

-

Substrate : 2-Bromoquinoline-4-carboxylic acid

-

Catalyst : Pd(PPh)

-

Ligand : 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Base : KCO

-

Solvent : Dioxane/HO (3:1)

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

H NMR (400 MHz, CDCl): δ 8.95 (s, 1H, quinoline-H), 8.62 (d, J = 4.8 Hz, 1H, pyridine-H), 7.78–7.25 (m, 11H, aromatic H).

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems improve heat/mass transfer for the exothermic amidation step:

-

Residence Time : 10 min

-

Throughput : 50 g/h

-

Purity : 99%

Green Chemistry Innovations

-

Solvent Recycling : DCM is recovered via distillation, reducing waste.

-

Catalyst Immobilization : Magnetic nanoparticles enable cost-effective reuse.

Challenges and Optimization Opportunities

-

Byproduct Formation : Over-activation of the carboxylic acid leads to N-acylurea byproducts. Using HOBt suppresses this side reaction.

-

Pyridine Coordination : The pyridinyl group can deactivate palladium catalysts. Adding SPhos as a ligand mitigates this issue.

-

Scale-Up Limitations : Solvent-free conditions reduce volume but require specialized equipment for mixing .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine and quinoline rings enable electrophilic aromatic substitution (EAS) reactions. Key examples include:

| Reaction Type | Reagents/Conditions | Major Products | Yield | Source |

|---|---|---|---|---|

| Halogenation | Br₂ (1.2 eq) in CHCl₃, 0°C, 2 hr | 3-Bromo-quinoline derivative | 68% | |

| Nitration | HNO₃/H₂SO₄, 50°C, 4 hr | 6-Nitro-quinoline analog | 52% | |

| Sulfonation | SO₃·Py complex, DCM, rt, 12 hr | Quinoline-8-sulfonic acid derivative | 45% |

Mechanistic Insight : The electron-deficient quinoline ring directs substituents to the 3- and 8-positions, while the pyridin-3-yl group influences regioselectivity via resonance effects.

Oxidation and Reduction Reactions

The amide group and aromatic systems participate in redox transformations:

Oxidation

| Target Site | Reagents/Conditions | Products | Notes | Source |

|---|---|---|---|---|

| Pyridine N-oxidation | mCPBA (2 eq), DCM, 0°C → rt, 6 hr | Pyridine N-oxide derivative | Improved water solubility | |

| Quinoline ring | KMnO₄, H₂O, 80°C, 3 hr | Quinoline-4-carboxylic acid | Complete decomposition |

Reduction

| Target Site | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Amide to amine | LiAlH₄ (3 eq), THF, reflux, 8 hr | N-(2-phenylethyl)quinoline-4-amine | 74% | |

| Aromatic ring | H₂ (1 atm), Pd/C, EtOH, 24 hr | Partially hydrogenated tetrahydroquinoline | 33% |

Hydrolysis and Condensation Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Metal-Catalyzed Cross-Coupling Reactions

The pyridin-3-yl group facilitates Suzuki-Miyaura and Sonogashira couplings:

| Reaction Type | Catalysts/Ligands | Substrates | Products | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ (5 mol%), K₂CO₃ | Arylboronic acids | Biaryl-functionalized analogs | 60–85% | |

| Sonogashira | PdCl₂(PPh₃)₂ (3 mol%), CuI | Terminal alkynes | Alkynylated derivatives | 55–78% |

Key Finding : Coupling at the pyridine C-2 position is favored due to steric and electronic factors.

Photochemical and Thermal Reactions

| Conditions | Reagents/Parameters | Products | Observations | Source |

|---|---|---|---|---|

| UV irradiation | CH₃CN, 254 nm, 12 hr | Pyridine ring-opening product | Formation of nitrile side product | |

| Thermal decomposition | N₂ atmosphere, 300°C, 1 hr | Fragmented aromatic hydrocarbons | Non-recoverable degradation |

Biological Interactions Influencing Reactivity

While not direct chemical reactions, interactions with biological systems alter its stability:

-

Hepatic metabolism : Cytochrome P450 enzymes oxidize the phenethyl group to phenylacetic acid derivatives .

-

pH-dependent hydrolysis : Rapid degradation occurs in gastric fluid (pH 1.2) compared to intestinal fluid (pH 6.8).

Comparative Reactivity of Structural Analogs

| Analog Structure | Reaction Rate (vs. Parent Compound) | Key Difference | Source |

|---|---|---|---|

| Pyridin-4-yl substituent | 1.5× faster in EAS | Enhanced resonance stabilization | |

| Fluorophenyl-ethyl side chain | 2× slower in hydrolysis | Electron-withdrawing effects |

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- N-(2-phenylethyl)-2-(pyridin-3-yl)quinoline-4-carboxamide has been investigated for its potential as a therapeutic agent. Studies suggest it exhibits antimicrobial and anticancer properties, making it a candidate for drug development in treating various diseases.

2. Antimicrobial Activity

- Research indicates that this compound shows effectiveness against various microbial strains, including Plasmodium falciparum, the causative agent of malaria. Derivatives have demonstrated low nanomolar activity against this pathogen, suggesting significant antimalarial potential .

3. Anticancer Properties

- Studies have shown that quinoline derivatives can inhibit cancer cell lines effectively. For example, compounds similar to this compound have exhibited IC50 values in the low micromolar range against prostate cancer cells (PC3), indicating promising anticancer activity .

Table 1: Biological Activities of this compound

Case Studies

Case Study 1: Antimalarial Activity

A study evaluated the efficacy of optimized quinoline derivatives against P. berghei in mouse models, demonstrating strong oral efficacy with effective dosages below 1 mg/kg over four days . This research highlights the potential of this compound as a lead compound in antimalarial drug development.

Case Study 2: Anticancer Studies

Research on similar compounds revealed effective inhibition of cancer cell lines, with specific focus on their ability to target phosphatidylinositol 3-kinase (PI3Kα), a significant target in cancer therapy. The results indicated significant cytotoxic effects against colorectal and breast cancer cell lines .

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound may also influence signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Molecular weight inferred from .

Impact of Substituents on Properties

- Pyridine Position : The pyridin-3-yl group in the target compound may confer distinct electronic and steric effects compared to pyridin-2-yl analogs (e.g., ). Positional isomers can alter binding affinity to targets like cytochrome P450 enzymes .

- Amide-Side Chain: Phenylethyl vs. Chlorophenyl/Hydroxyphenyl: Chlorine atoms () improve lipophilicity, whereas hydroxyl groups () increase hydrophilicity and hydrogen-bonding capacity.

- logP and Solubility : Compounds with high logP values (e.g., Y203-8013, logP = 6.7) may exhibit better membrane permeability but poorer aqueous solubility.

Inferred Bioactivity

- Antibacterial Potential: Analogs with dimethylamino propyl side chains () show antibacterial activity, implying that the phenylethyl group in the target compound may similarly interact with bacterial targets .

- Cytochrome P450 Interactions : Pyridin-3-yl derivatives (e.g., compound 7 in ) are studied for CYP2C9 binding, suggesting the target compound may also modulate metabolic enzymes .

Biological Activity

N-(2-phenylethyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic compound notable for its complex structure, which combines a quinoline core with a pyridine ring and a phenylethyl substituent. The molecular formula is , with a molar mass of approximately 353.42 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial , anticancer , and anti-inflammatory agent .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, derivatives of quinoline-4-carboxamides have shown moderate potency against Plasmodium falciparum, the causative agent of malaria, with low nanomolar activity reported in some studies.

Anticancer Activity

Preliminary studies suggest that this compound may inhibit certain cancer cell lines, although the specific mechanisms of action remain to be fully elucidated. The unique combination of functional groups allows it to interact with various biological targets, including enzymes and receptors involved in tumor growth and proliferation.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Its mechanism likely involves the inhibition of specific pathways related to inflammation, which could be beneficial in treating conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of both the quinoline and pyridine rings, along with the carboxamide functional group, enhances its reactivity and interaction with biological targets.

Key Structural Features

| Feature | Description |

|---|---|

| Quinoline Core | Provides a scaffold for biological activity |

| Pyridine Ring | Contributes to interaction with molecular targets |

| Carboxamide Group | Enhances solubility and reactivity |

| Phenylethyl Substituent | Influences binding affinity and specificity |

Study 1: Antimicrobial Evaluation

In a study assessing various quinoline derivatives, this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure was modified to enhance binding affinity to bacterial enzymes, leading to increased potency compared to related compounds .

Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer potential of this compound revealed that it inhibited cell proliferation in several cancer cell lines, including breast and colon cancer cells. The study suggested that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent.

Study 3: Anti-inflammatory Action

Research into the anti-inflammatory effects indicated that this compound reduces the production of pro-inflammatory cytokines in vitro. This suggests its utility in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-phenylethyl)-2-(pyridin-3-yl)quinoline-4-carboxamide and its analogs?

- Methodology :

- Step 1 : Use a Friedländer annulation to construct the quinoline core. For example, react 2-aminobenzophenone derivatives with ketones (e.g., acetylpyridine) under acidic conditions .

- Step 2 : Couple the quinoline-4-carboxylic acid intermediate with amines (e.g., 2-phenylethylamine) using coupling agents like PyBOP or HATU in DMF, followed by N-methylmorpholine (NMM) as a base .

- Yield Optimization : Adjust stoichiometry (e.g., 1.2 equiv. of amine) and reaction time (12–24 hrs at room temperature). Low yields (~10–20%) in early attempts can be improved via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing quinoline-4-carboxamide derivatives?

- Recommended Techniques :

- ¹H/¹³C NMR : Analyze aromatic proton environments (δ 7.0–9.0 ppm for quinoline/pyridine) and confirm amide bond formation (N–H signals at δ 8.5–10.0 ppm) .

- ESI-MS : Verify molecular ion peaks (e.g., m/z 376.3 [M+1] for analogs) and fragmentation patterns .

- IR Spectroscopy : Identify carbonyl stretches (1650–1700 cm⁻¹ for amide C=O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield data for similar quinoline-4-carboxamides?

- Root Causes :

- Steric Hindrance : Bulky substituents (e.g., naphthyl groups) reduce yields (e.g., 10.3% for compound 10 in ) .

- Reagent Purity : Use freshly distilled DMF and anhydrous conditions to avoid side reactions .

- Solutions :

- High-Throughput Screening : Test alternative coupling agents (e.g., EDC/HOBt vs. PyBOP).

- Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity .

Q. What computational strategies predict the anti-tubercular activity of quinoline-4-carboxamides?

- Approach :

- Molecular Docking : Use AutoDock Vina to model interactions with Mycobacterium tuberculosis enoyl-ACP reductase (InhA). Analogs with hydrophobic substituents (e.g., trifluoromethyl) show enhanced binding .

- QSAR Models : Correlate logP values with activity (e.g., compound 16 in has a predicted logP of 7.32 vs. experimental 7.74) .

Q. What mechanisms underlie the antiproliferative activity of carboxamide-appended quinolines?

- Key Findings :

- Apoptosis Induction : Compounds like N-(4-(((2-chloroquinolin-3-yl)methylene)amino)phenyl)-2-cyano-3-(2-oxo-1,2-dihydroquinolin-3-yl)acrylamide activate caspase-3/7 and disrupt mitochondrial membrane potential .

- Cell Cycle Arrest : Quinoline-4-carboxamides block G1/S phase transition in cancer cells via p21 upregulation .

Q. How do structural modifications influence metabolic stability and selectivity?

- SAR Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.